molecular formula C12H24N2O2 B2386347 tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate CAS No. 1236121-41-7

tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate

Cat. No.: B2386347
CAS No.: 1236121-41-7
M. Wt: 228.336
InChI Key: JXSABJPGAQYNHM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a methyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate typically involves the reaction of 4-(aminomethyl)-3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate
  • tert-Butyl 4-(aminomethyl)-3-ethylpiperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate is unique due to the presence of the methyl group at the 3-position of the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-8-14(6-5-10(9)7-13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSABJPGAQYNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1CN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236121-41-7
Record name tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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